molecular formula C12H23N3O2S2 B4557630 N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide

N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide

Cat. No.: B4557630
M. Wt: 305.5 g/mol
InChI Key: MXEMLVBNVHMNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C12H23N3O2S2 and its molecular weight is 305.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.12316933 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide and related compounds have been explored for various biological activities. For example, derivatives of this compound have been studied as ligands for melanocortin receptors, demonstrating the ability to modulate these receptors, which play a critical role in energy homeostasis and feeding behavior (Mutulis et al., 2004). Another study focused on analogues of σ receptor ligand PB28 for potential use as positron emission tomography radiotracers, highlighting the importance of modifying lipophilicity for therapeutic applications (Abate et al., 2011).

Metabolic Pathways and Drug Interactions

Investigations into the oxidative metabolism of novel antidepressants like Lu AA21004 have shed light on the roles of various cytochrome P450 enzymes in drug metabolism. This knowledge aids in understanding drug interactions and optimizing dosing regimens (Hvenegaard et al., 2012).

Analytical Methods for Drug Detection

Advanced analytical methods have been developed for detecting and quantifying novel compounds in biological matrices. For instance, a highly sensitive method was established for determining a non-peptide oxytocin receptor antagonist in human plasma, demonstrating the utility of such techniques in pharmacokinetic studies (Kline et al., 1999).

Hyperbranched Polymers and Nanofiltration Membranes

Research into hyperbranched polymers and nanofiltration membranes has explored the use of piperazine derivatives in materials science. These studies offer insights into the design of new materials with specific functional properties, such as solubility and membrane permeability (Yan & Gao, 2000).

Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) like MT-45, structurally related to piperazine derivatives, underscores the importance of monitoring and understanding the effects of new drugs. Studies have reported on the acute toxicity and dependence potential of such compounds, contributing to public health and regulatory efforts (Siddiqi et al., 2015).

Properties

IUPAC Name

N-cyclohexyl-4-methylsulfonylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2S2/c1-19(16,17)15-9-7-14(8-10-15)12(18)13-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEMLVBNVHMNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-4-(methylsulfonyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.